molecular formula C11H13NO4 B1390719 (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol CAS No. 1171920-53-8

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

Cat. No. B1390719
M. Wt: 223.22 g/mol
InChI Key: IUKSSQUGXRZDRX-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol, also known as DMF-FP, is a chemical compound belonging to the class of furopyridines, which are heterocyclic compounds containing a pyridine ring fused to a furan ring. DMF-FP has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Spectroscopy and Molecular Characterization

  • A study involving near-infrared Raman spectroscopy (FT-RS) and surface-enhanced Raman scattering (SERS) characterizes pyridine-α-hydroxymethyl biphenyl phosphine oxide isomers. Density functional theory (DFT) was utilized to predict molecular geometries and vibrational frequencies, providing deep insights into the molecular structure and stability of similar compounds (Proniewicz et al., 2014).

Antioxidant Properties and Chemical Reactivity

  • Research on a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties. This study highlights the chemical reactivity and potential applications of these compounds in mitigating oxidative stress, demonstrating the importance of structural modifications on the antioxidant efficacy of pyridinol derivatives (Wijtmans et al., 2004).

Antimicrobial Properties

  • A study aimed to synthesize new series of furochromone derivatives to evaluate their antimicrobial properties. These compounds showed significant potential in inhibiting various types of bacteria and fungi, highlighting the importance of furochromone derivatives in developing new antimicrobial agents (Abu‐Hashem & Al-Hussain, 2022).

Biocatalytic Reduction and Pharmacological Applications

  • Research into the biocatalytic reduction of ketones to produce enantioenriched heteroaryl ethanols and aryl heteroarylmethanols, which are crucial in medicinal chemistry, showcases the relevance of biocatalysis in synthesizing key intermediates for drug development. This study highlights the potential of biocatalysis in creating structurally complex and pharmacologically relevant molecules (Pal et al., 2012).

Catalysis and Material Science

  • A study on the electrooxidation of ethanol and methanol using molecular catalysts underscores the importance of these compounds in facilitating efficient oxidation processes. This research could have implications for energy production and storage, demonstrating the role of (6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol and its derivatives in advancing catalytic processes (Liu et al., 2016).

properties

IUPAC Name

[6-(dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-11(15-2)7-3-10-9(12-5-7)4-8(6-13)16-10/h3-5,11,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSSQUGXRZDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C(O2)CO)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674093
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

CAS RN

1171920-53-8
Record name [6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol

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